molecular formula C11H12O2 B2878961 (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 29161-90-8

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B2878961
CAS No.: 29161-90-8
M. Wt: 176.215
InChI Key: YQGDRMBKFXAICH-GXSJLCMTSA-N
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Description

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves asymmetric cyclopropanation reactions. One common method includes the use of phase transfer catalysis (PTC) for the alkylation of glycine Schiff base complexes . The reaction conditions often involve the use of nickel (II) complexes and specific alkylating agents to achieve high enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and phase transfer catalysis can be scaled up for larger production, ensuring operational convenience and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carboxylic acids to alcohols or aldehydes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to fit into enzyme active sites, influencing enzyme activity and protein function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific chiral centers and the presence of both methyl and phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(7-9(11)10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDRMBKFXAICH-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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